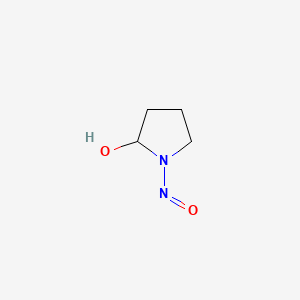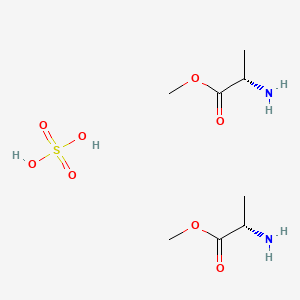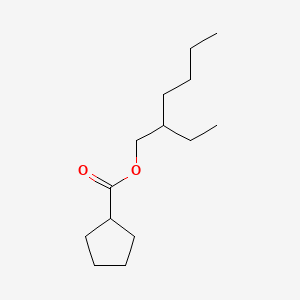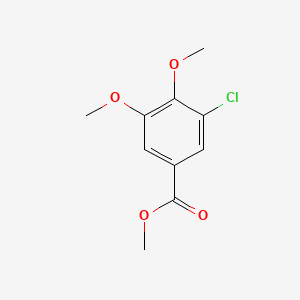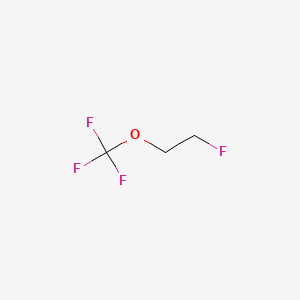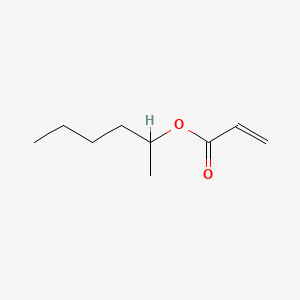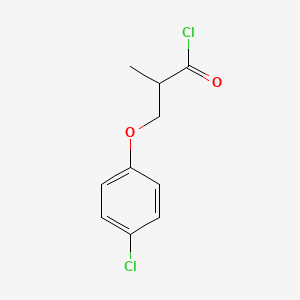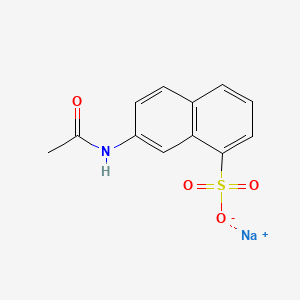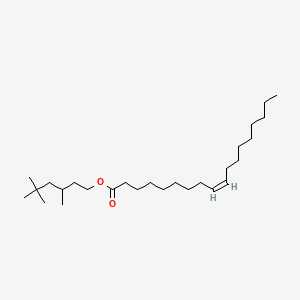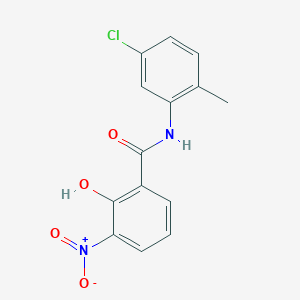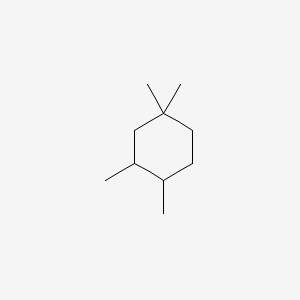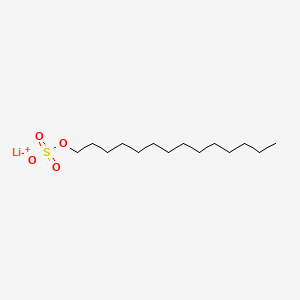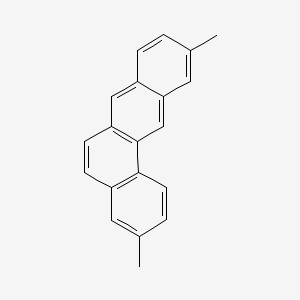
Benz(a)anthracene, 3,10-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 3,10-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of fused benzene rings This compound is a derivative of benzanthracene, characterized by the presence of two methyl groups at the 3 and 10 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 3,10-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclotrimerization of alkynes catalyzed by cobalt or zinc reagents can be employed to form the polycyclic structure .
Industrial Production Methods: Industrial production of Benz(a)anthracene, 3,10-dimethyl- often involves the extraction from coal tar, a byproduct of coal processing. The compound can be isolated through fractional distillation and further purified using recrystallization techniques .
Types of Reactions:
Oxidation: Benz(a)anthracene, 3,10-dimethyl- can undergo oxidation reactions, often leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Formation of quinones and other oxygenated PAHs.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
Benz(a)anthracene, 3,10-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Studied for its role in carcinogenesis and as a potential target for cancer research.
Mécanisme D'action
The mechanism of action of Benz(a)anthracene, 3,10-dimethyl- involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It is metabolized by cytochrome P450 enzymes, resulting in reactive intermediates that can form DNA adducts .
Comparaison Avec Des Composés Similaires
- Benz(a)anthracene, 7,12-dimethyl-
- 7,12-Dimethylbenz(a)anthracene
- 9,10-Dimethyl-1,2-benzanthracene
Comparison: Benz(a)anthracene, 3,10-dimethyl- is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological interactions. Compared to its analogs, such as Benz(a)anthracene, 7,12-dimethyl-, it may exhibit different metabolic pathways and carcinogenic potentials .
Propriétés
Numéro CAS |
63018-80-4 |
|---|---|
Formule moléculaire |
C20H16 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
3,10-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-3-5-15-11-17-7-6-16-9-14(2)4-8-19(16)20(17)12-18(15)10-13/h3-12H,1-2H3 |
Clé InChI |
BUPOOPLBGBHGLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(C=C2)C=C4C=CC(=CC4=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


